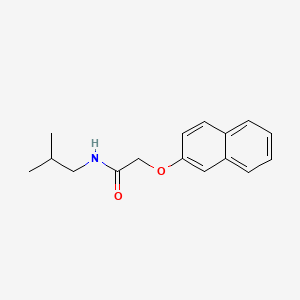

N-isobutyl-2-(2-naphthyloxy)acetamide

Description

N-Isobutyl-2-(2-naphthyloxy)acetamide is a synthetic acetamide derivative characterized by an acetamide backbone substituted with an isobutyl group on the nitrogen atom and a 2-naphthyloxy group on the adjacent carbon (Figure 1). These structural features suggest applications in medicinal chemistry, particularly in targeting hydrophobic binding pockets or modulating pharmacokinetic properties such as metabolic stability and membrane permeability.

Properties

IUPAC Name |

N-(2-methylpropyl)-2-naphthalen-2-yloxyacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO2/c1-12(2)10-17-16(18)11-19-15-8-7-13-5-3-4-6-14(13)9-15/h3-9,12H,10-11H2,1-2H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQXNXBHAKWXLAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC(=O)COC1=CC2=CC=CC=C2C=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-isobutyl-2-(2-naphthyloxy)acetamide typically involves the reaction of 2-naphthol with isobutylamine and chloroacetic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:

Formation of 2-naphthyloxyacetic acid: 2-naphthol reacts with chloroacetic acid in the presence of a base such as sodium hydroxide to form 2-naphthyloxyacetic acid.

Amidation: The 2-naphthyloxyacetic acid is then reacted with isobutylamine in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-isobutyl-2-(2-naphthyloxy)acetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield alcohols or amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the naphthyloxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Various nucleophiles such as halides, amines, and thiols

Major Products Formed

Oxidation: Carboxylic acids, ketones

Reduction: Alcohols, amines

Substitution: Derivatives with different functional groups replacing the naphthyloxy group

Scientific Research Applications

Scientific Research Applications

The applications of N-isobutyl-2-(2-naphthyloxy)acetamide can be categorized into several key areas:

Chemistry

- Building Block for Organic Synthesis : This compound serves as a significant building block in the synthesis of more complex organic molecules, facilitating the development of new chemical entities.

- Reagent in Chemical Reactions : It is utilized in various chemical reactions, including oxidation and reduction processes.

Biology

- Biological Activity Investigation : this compound has been explored for its potential biological activities, particularly in antimicrobial and anticancer research.

- Enzyme Inhibition : The compound has shown promise in inhibiting key enzymes involved in inflammatory processes, such as cyclooxygenase (COX), which are crucial for the synthesis of pro-inflammatory mediators.

Medicine

- Therapeutic Potential : Research indicates that this compound may have therapeutic effects, particularly as a sigma-1 receptor antagonist, which can modulate pain relief and anti-inflammatory responses.

- Lead Compound in Drug Discovery : Its unique properties make it a candidate for further exploration in drug development targeting various diseases.

Industry

- Development of Specialty Chemicals : this compound is employed in the formulation of specialty chemicals and materials, enhancing product performance across various applications.

Biological Activities

This compound has been studied for several biological activities:

Anti-inflammatory Effects

Research has demonstrated that this compound significantly reduces markers of inflammation, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α), particularly in models of arthritis.

Antimicrobial Properties

Preliminary studies indicate that derivatives of this compound exhibit antimicrobial activity against various pathogens, suggesting potential applications in developing new antibiotics.

Anticancer Activity

In vitro studies have shown that this compound can induce apoptosis in cancer cell lines by activating caspase pathways. For instance, it demonstrated significant anti-proliferative effects against human breast cancer cells (MCF-7).

Case Studies

-

Anti-inflammatory Study :

- In a study involving adjuvant-induced arthritis in Sprague Dawley rats, doses of 5 mg/kg and 10 mg/kg were administered. Results indicated a significant reduction in paw edema and serum levels of inflammatory cytokines compared to control groups.

-

Enzyme Activity Assessment :

- The compound's ability to inhibit COX enzymes was assessed through various assays measuring prostaglandin production, demonstrating a dose-dependent response.

-

Anticancer Evaluation :

- A recent study evaluated the effects of this compound on human breast cancer cells (MCF-7), revealing significant induction of apoptosis through caspase activation pathways.

Mechanism of Action

The mechanism of action of N-isobutyl-2-(2-naphthyloxy)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

The following analysis compares N-isobutyl-2-(2-naphthyloxy)acetamide with structurally related acetamide derivatives, emphasizing substituent effects on physicochemical and functional properties.

Structural and Functional Group Analysis

Key Observations :

- Substituent Effects : The chloro group in 2-chloro-N-(2-ethyl-6-methylphenyl)acetamide is electron-withdrawing, likely increasing reactivity toward nucleophilic substitution, whereas the naphthyloxy group’s steric bulk may hinder such reactions .

- Bioactivity Trends : Pyrrole-based acetamides demonstrate antitumor activity, attributed to their ability to intercalate DNA or inhibit enzymes like topoisomerases . The target compound’s naphthyloxy group could similarly interact with hydrophobic enzyme pockets but with distinct selectivity due to its larger aromatic surface.

Physicochemical Properties

- Metabolic Stability : The ether linkage in the naphthyloxy group may confer resistance to oxidative metabolism relative to esters or amides in other analogs .

Biological Activity

N-isobutyl-2-(2-naphthyloxy)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including enzyme inhibition, receptor interaction, and therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its unique chemical structure, which includes an isobutyl group and a naphthyloxy moiety. This configuration not only influences its chemical reactivity but also its biological interactions. The compound can be synthesized through various organic reactions, leading to derivatives that may exhibit different biological profiles.

The primary mechanism of action for this compound involves its interaction with specific molecular targets. Research indicates that it acts as a sigma-1 receptor antagonist , which modulates various cellular pathways associated with pain relief and anti-inflammatory responses. This interaction can lead to significant therapeutic effects, particularly in conditions related to inflammation and pain management.

Biological Activities

The compound has been investigated for several biological activities:

- Enzyme Inhibition : this compound has shown potential in inhibiting key enzymes involved in inflammatory processes. For instance, it may inhibit cyclooxygenase (COX) enzymes, which are crucial in the synthesis of pro-inflammatory mediators like prostaglandins .

- Anti-inflammatory Effects : Studies have demonstrated that this compound can significantly reduce markers of inflammation, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α), in experimental models of arthritis .

- Antidiabetic Potential : Preliminary studies suggest that derivatives of this compound may enhance insulin sensitivity and modulate glucose metabolism through interactions with peroxisome proliferator-activated receptors (PPARs) .

1. Anti-inflammatory Study

In a study involving adjuvant-induced arthritis in Sprague Dawley rats, this compound was administered at doses of 5 mg/kg and 10 mg/kg. Results indicated a significant reduction in paw edema and serum levels of inflammatory cytokines compared to control groups .

2. Enzyme Activity

Research has highlighted the compound's ability to inhibit COX enzymes effectively. The inhibition was assessed through various assays measuring the production of prostaglandins, demonstrating a dose-dependent response .

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with similar compounds:

| Compound Name | Mechanism of Action | Biological Activity |

|---|---|---|

| N-(2-hydroxy phenyl) acetamide | COX inhibition | Anti-inflammatory |

| N-(2-morpholin-4-yl-ethyl)-2-(1-naphthyloxy)acetamide | Sigma-1 receptor antagonist | Pain relief |

| 2-(1-naphthyloxy)acetamide | Non-specific interactions | Moderate anti-inflammatory effects |

This table illustrates how this compound stands out due to its specific sigma-1 receptor antagonism, potentially offering enhanced therapeutic benefits.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.